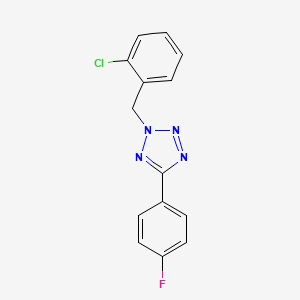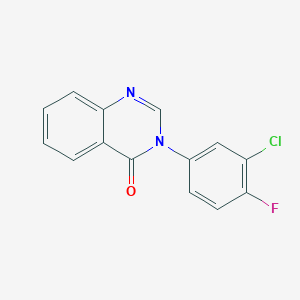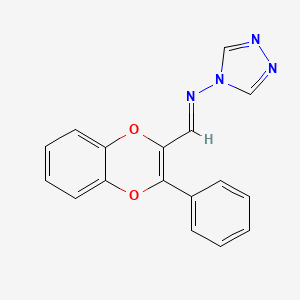
2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-chlorobenzyl group and a 4-fluorophenyl group attached to the tetrazole ring
Wissenschaftliche Forschungsanwendungen
2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in chemical reactions, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the 2-chlorobenzyl group: This step involves the reaction of the tetrazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Introduction of the 4-fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the tetrazole intermediate reacts with 4-fluorobenzyl bromide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques to scale up the synthesis.
Analyse Chemischer Reaktionen
2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole can be compared with other similar compounds, such as:
2-(2-chlorobenzyl)-5-phenyl-2H-tetrazole: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
2-(2-chlorobenzyl)-5-(4-chlorophenyl)-2H-tetrazole: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.
2-(2-chlorobenzyl)-5-(4-methylphenyl)-2H-tetrazole: The methyl group can influence the compound’s lipophilicity and overall chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are valuable for various research applications.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c15-13-4-2-1-3-11(13)9-20-18-14(17-19-20)10-5-7-12(16)8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITFYXYDSVPGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)
![(4E)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B5502363.png)


![1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one](/img/structure/B5502381.png)
![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)




![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)
